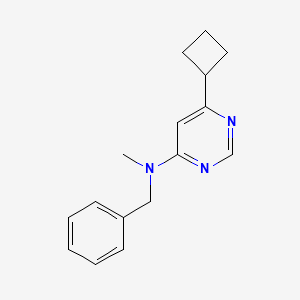

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic center to the molecule, while the benzyl and cyclobutyl groups would add complexity and three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, as well as the benzyl, cyclobutyl, and methylamine groups. Each of these groups has different reactivity, and could participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amine group might make it more soluble in water, while the aromatic benzyl group might increase its stability .科学研究应用

Photochemical Benzylic Bromination in Continuous Flow

Abstract: BrCCl₃, a rarely used benzylic brominating reagent, exhibits complementary reactivity to other reagents. Its reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This method is initiated by the photolysis of the Br–Br bond in Br₂, which is present in low levels in N-bromosuccinimide (NBS). The continuous flow approach allows for improved and evenly distributed light penetration throughout the reaction medium, making it suitable for scaling up reactions. One specific application is the development of a p-methoxybenzyl bromide generator for PMB protection, demonstrated on a pharmaceutically relevant intermediate with a yield of 91% and a PMB-Br space–time yield of 1.27 kg L⁻¹ h⁻¹.

Suzuki–Miyaura Coupling Using Boron Reagents

Abstract: N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can serve as a boron-containing substrate for Suzuki–Miyaura coupling reactions. This powerful cross-coupling method allows the formation of C–C bonds between aryl or vinyl boron reagents and aryl or vinyl halides. By using N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine as a boron source, researchers can access diverse biaryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals. The coupling reaction proceeds under mild conditions and provides a versatile platform for creating complex molecular architectures .

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological receptors or enzymes in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its reactivity and the way it interacts with other molecules .

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSQXQKWGMCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445882.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445888.png)

![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)

![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445918.png)

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)

![N-ethyl-4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445931.png)

![benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine](/img/structure/B6445936.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)